N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide
CAS No.: 1798623-38-7
Cat. No.: VC4235507
Molecular Formula: C17H22N2O2S
Molecular Weight: 318.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798623-38-7 |
|---|---|
| Molecular Formula | C17H22N2O2S |
| Molecular Weight | 318.44 |
| IUPAC Name | N-[4-(3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H22N2O2S/c1-11(20)18-13-5-3-12(4-6-13)17(21)19-14-7-8-15(19)10-16(9-14)22-2/h3-6,14-16H,7-10H2,1-2H3,(H,18,20) |
| Standard InChI Key | FUVSPMPRSLKGEO-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)SC |
Introduction
N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide is a complex organic compound that incorporates the azabicyclo[3.2.1]octane scaffold, which is a core structure found in tropane alkaloids. These compounds are known for their diverse biological activities and have been extensively studied in medicinal chemistry. The specific compound features a methylthio group attached to the bicyclic core, along with a phenyl ring linked via an amide bond.
Synthesis and Methodologies
The synthesis of N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide likely involves several key steps:
-
Formation of the Azabicyclo[3.2.1]octane Scaffold: This can be achieved through enantioselective synthesis methods, which are crucial for controlling the stereochemistry of the bicyclic core .
-
Introduction of the Methylthio Group: Typically involves nucleophilic substitution reactions to attach the methylthio group to the appropriate position on the azabicyclo[3.2.1]octane ring.
-
Coupling with the Phenyl Ring: Involves forming an amide bond between the carbonyl group of the azabicyclo[3.2.1]octane and the phenyl ring.
Biological Activities and Applications
While specific biological activities of N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide are not detailed in the available literature, compounds with similar structures often exhibit a range of biological effects due to their interaction with various receptors and enzymes. The azabicyclo[3.2.1]octane scaffold is known for its presence in tropane alkaloids, which have been studied for their potential in medicinal chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume